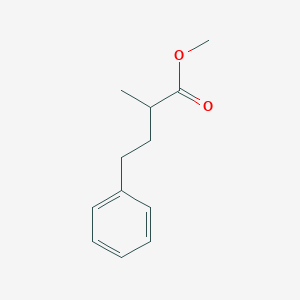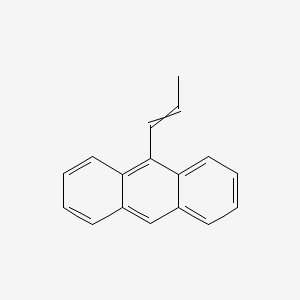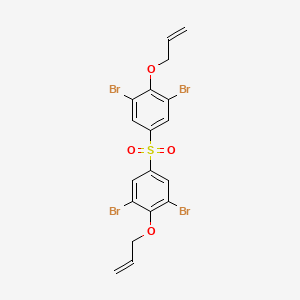
1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene is a complex organic compound characterized by multiple bromine atoms and prop-2-enoxy groups
Métodos De Preparación
The synthesis of 1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene typically involves multi-step organic reactions. The process begins with the bromination of benzene derivatives, followed by sulfonylation and the introduction of prop-2-enoxy groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s brominated structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene involves its interaction with molecular targets through its bromine atoms and sulfonyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar compounds to 1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene include:
1,3-Dibromo-5,5-dimethylhydantoin: Known for its use as a disinfectant and in organic synthesis.
1,3-Dibromo-5-fluorobenzene: Used as a building block in the synthesis of more complex molecules.
2,3-Dibromopropene: Utilized in various organic reactions and as an intermediate in chemical synthesis
Propiedades
Número CAS |
42757-54-0 |
|---|---|
Fórmula molecular |
C18H14Br4O4S |
Peso molecular |
646.0 g/mol |
Nombre IUPAC |
1,3-dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C18H14Br4O4S/c1-3-5-25-17-13(19)7-11(8-14(17)20)27(23,24)12-9-15(21)18(16(22)10-12)26-6-4-2/h3-4,7-10H,1-2,5-6H2 |
Clave InChI |
YORQPOLKPQNTOO-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC=C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


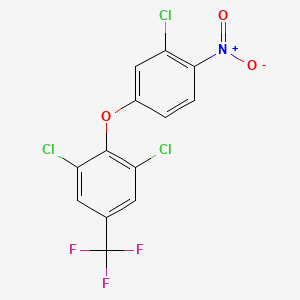
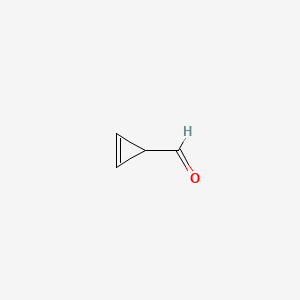

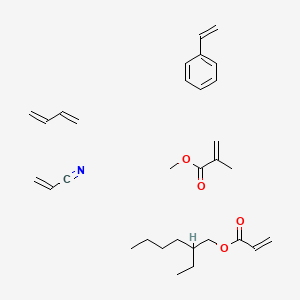
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
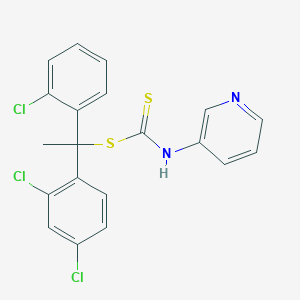
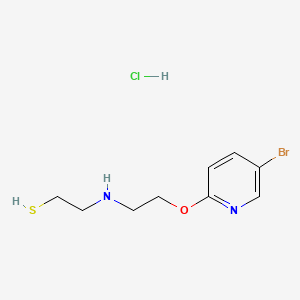
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

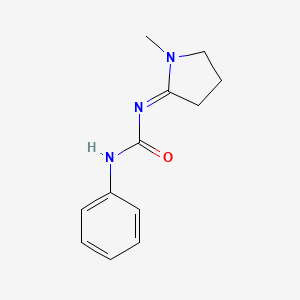
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
